REACTION_SMILES
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[CH3:39][N:40]([CH3:41])[CH:42]=[O:43].[CH:1]1([n:4]2[c:5](=[O:16])[c:6](=[O:15])[n:7]([OH:14])[c:8]3[cH:9][cH:10][cH:11][cH:12][c:13]23)[CH2:2][CH2:3]1.[Cl:36][CH2:37][Cl:38].[c:17]1([P:18]([c:19]2[cH:20][cH:21][cH:22][cH:23][cH:24]2)[c:25]2[cH:26][cH:27][cH:28][cH:29][cH:30]2)[cH:31][cH:32][cH:33][cH:34][cH:35]1>>[CH:1]1([n:4]2[c:5](=[O:16])[c:6](=[O:15])[nH:7][c:8]3[cH:9][cH:10][cH:11][cH:12][c:13]23)[CH2:2][CH2:3]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1c(=O)n(C2CC2)c2ccccc2n1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(P(c2ccccc2)c2ccccc2)cc1
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Name
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Type
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product
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Smiles
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O=c1[nH]c2ccccc2n(C2CC2)c1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |